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Introduction

Bisphosphonates (BPs) are a class of drugs widely utilized for the treatment of bone disorders
characterized by excessive bone resorption, such as osteoporosis and cancer-induced bone
disease.[1][2][3] Their strong affinity for hydroxyapatite, the primary mineral component of
bone, allows for targeted delivery to skeletal tissues.[4] However, conventional
bisphosphonates exhibit low oral bioavailability and can be associated with gastrointestinal side
effects.[5][6]

PEGylation, the process of conjugating polyethylene glycol (PEG) chains to a molecule, is a
well-established strategy in drug delivery to enhance the pharmacokinetic and
pharmacodynamic properties of therapeutic agents.[7] The application of PEGylation to
bisphosphonates has emerged as a promising approach to improve their therapeutic index by
modifying their solubility, extending their circulation half-life, and potentially reducing side
effects.[5][8][9] This technical guide provides a comprehensive overview of the core principles
of PEGylated bisphosphonates in pharmacology, with a focus on their mechanism of action,
pharmacokinetic profiles, and the experimental methodologies used for their evaluation.

Structure and Synthesis of PEGylated
Bisphosphonates
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The fundamental structure of a bisphosphonate consists of two phosphonate groups linked to a
central carbon atom (P-C-P). The two side chains (R1 and R2) attached to the carbon atom
determine the specific properties and potency of the bisphosphonate. Nitrogen-containing
bisphosphonates, such as alendronate, ibandronate, risedronate, and zoledronic acid, are
particularly potent inhibitors of bone resorption.

PEGylation of bisphosphonates typically involves the covalent attachment of a PEG polymer
chain to a functional group on the bisphosphonate molecule, often the primary amine group
present in many nitrogen-containing bisphosphonates.[10][11] Various synthetic strategies
have been developed, including carbodiimide chemistry and the use of heterobifunctional PEG
linkers.[10][12]

A common approach involves the reaction of a carboxyl-terminated PEG with the primary
amine of a bisphosphonate like alendronate to form a stable amide linkage. Another method
utilizes the thiolation of the bisphosphonate followed by a Michael addition reaction with a
maleimide-functionalized PEG.[10][12]

Mechanism of Action
Inhibition of the Mevalonate Pathway

The primary mechanism of action for nitrogen-containing bisphosphonates is the inhibition of

farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[5][8][13]
This pathway is crucial for the production of isoprenoid lipids, such as farnesyl pyrophosphate
(FPP) and geranylgeranyl pyrophosphate (GGPP).[13]
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FPP and GGPP are essential for the post-translational modification of small GTP-binding
proteins (e.g., Ras, Rho, Rac), a process known as prenylation. These prenylated proteins are
critical for various cellular functions in osteoclasts, including cytoskeletal arrangement,
membrane ruffling, and vesicular trafficking, all of which are necessary for bone resorption.[13]
By inhibiting FPPS, nitrogen-containing bisphosphonates disrupt these processes, leading to
osteoclast inactivation and apoptosis.[14][15][16] The effect of PEGylation on the direct
inhibition of FPPS is an area of ongoing research, with studies investigating whether the
polymer chain sterically hinders the interaction with the enzyme's active site.

Induction of Osteoclast Apoptosis

The disruption of the mevalonate pathway ultimately leads to the induction of programmed cell
death, or apoptosis, in osteoclasts.[14][16][17] Inhibition of protein prenylation leads to the
activation of caspases, a family of proteases that execute the apoptotic program.[16][18]
Specifically, caspase-3 has been identified as a major effector caspase activated in osteoclasts
following bisphosphonate treatment.[18] While both nitrogen-containing and non-nitrogen-
containing bisphosphonates induce apoptosis, the upstream mechanisms differ.[19]
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Influence on RANKL/RANK Signaling

The RANKL/RANK signaling pathway is the principal regulator of osteoclast differentiation,
activation, and survival.[7][20][21] Osteoblasts and stromal cells express RANKL, which binds
to its receptor, RANK, on the surface of osteoclast precursors and mature osteoclasts. This
interaction triggers a signaling cascade that promotes osteoclastogenesis. Osteoprotegerin
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(OPG) is a soluble decoy receptor also produced by osteoblasts that binds to RANKL and
prevents it from activating RANK, thereby inhibiting osteoclast formation. The balance between
RANKL and OPG is critical for maintaining bone homeostasis. Some studies suggest that
bisphosphonates may indirectly influence this pathway by affecting osteoblasts.
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Pharmacokinetics of PEGylated Bisphosphonates

PEGylation can significantly alter the pharmacokinetic profile of bisphosphonates. The
hydrophilic and flexible nature of the PEG chain can increase the hydrodynamic volume of the
conjugate, leading to reduced renal clearance and a prolonged circulation time.[8] This "stealth

effect can also decrease uptake by the reticuloendothelial system.
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Table 1: Comparative Pharmacokinetic Parameters of Selected Bisphosphonates and
PEGylated Formulations
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Experimental Protocols
Synthesis of a PEG-Bisphosphonate Conjugate (DSPE-
PEG-Alendronate)

This protocol describes the synthesis of an alendronate-conjugated lipid for incorporation into
liposomal nanoparticles.[11][26][27]

Materials:

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-
PEG-COOH)

Alendronate sodium

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

N-Hydroxysuccinimide (NHS)

Anhydrous Dimethylformamide (DMF)

Dialysis membrane (MWCO 1 kDa)
Procedure:

e Dissolve DSPE-PEG-COOH in anhydrous DMF.
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Add EDC and NHS to the solution to activate the carboxylic acid group. Stir the reaction
mixture at room temperature for 4 hours.

Add a solution of alendronate sodium in water to the reaction mixture.
Allow the reaction to proceed overnight at room temperature with continuous stirring.

Purify the resulting DSPE-PEG-Alendronate conjugate by dialysis against deionized water
for 3 days to remove unreacted reagents.

Lyophilize the purified product to obtain a white powder.

Characterize the conjugate using techniques such as *H NMR and FTIR to confirm the
covalent linkage.
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In Vitro Osteoclast Resorption Pit Assay
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This assay is used to assess the inhibitory effect of bisphosphonates on osteoclast function.
[10][12][28][29][30]

Materials:

Bone marrow cells from mice or rats, or human peripheral blood mononuclear cells (PBMCs)

Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification) supplemented with 10%
FBS, penicillin/streptomycin

Macrophage colony-stimulating factor (M-CSF)

Receptor activator of nuclear factor kappa-B ligand (RANKL)
Dentin or bone slices, or calcium phosphate-coated plates
Toluidine blue stain

PEGylated bisphosphonate test compounds

Procedure:

Isolate osteoclast precursors (bone marrow cells or PBMCSs).

Culture the precursor cells in the presence of M-CSF and RANKL on the chosen substrate
(dentin slices or coated plates) to induce differentiation into mature osteoclasts.

After differentiation (typically 7-10 days), treat the osteoclast cultures with varying
concentrations of the PEGylated bisphosphonate for 24-48 hours.

Remove the cells from the substrate.
Stain the substrate with toluidine blue to visualize the resorption pits.

Quantify the resorbed area using image analysis software (e.g., ImageJ). The number and
area of the pits are inversely proportional to the inhibitory activity of the compound.
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In Vivo Micro-Computed Tomography (Micro-CT)
Analysis of Bone Microarchitecture

Micro-CT is a high-resolution imaging technique used to quantitatively assess the three-
dimensional structure of bone in preclinical models.[31][32][33][34][35]

Materials:
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Rodent model of bone disease (e.g., ovariectomized rats for osteoporosis)

PEGylated bisphosphonate formulation for in vivo administration

Micro-CT scanner

Anesthesia for animal imaging

Image analysis software
Procedure:
o |nduce the bone disease model in the animals.

e Treat the animals with the PEGylated bisphosphonate formulation according to the study
design (e.g., weekly injections for several weeks). A vehicle-treated group serves as a
control.

o At the end of the treatment period, euthanize the animals and excise the bones of interest
(e.q., femurs, tibiae).

e Scan the bones using a micro-CT scanner at an appropriate resolution (e.g., 10-20 um).
e Reconstruct the 3D images from the scan data.

o Perform quantitative analysis of the bone microarchitecture in a defined region of interest
(e.g., trabecular bone in the femoral metaphysis). Key parameters to analyze include:

[e]

Bone Volume/Total Volume (BV/TV)

(¢]

Trabecular Number (Th.N)

[¢]

Trabecular Thickness (Th.Th)

[¢]

Trabecular Separation (Th.Sp)

[e]

Bone Mineral Density (BMD)
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Quantitative Data Summary

Table 2: In Vitro Potency of Nitrogen-Containing Bisphosphonates against Human Farnesyl
Pyrophosphate Synthase (FPPS)
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Bisphosphonate ICs0 (nM) for Human FPPS Reference
Zoledronic Acid 0.8-21 [36][37][38]
Risedronate 1.1-39 [4][38]
Ibandronate 2.0 [38]
Alendronate 460 [4]
Pamidronate 500 [4]

Note: These values are for the
non-PEGylated parent
compounds. The ICso of
PEGylated bisphosphonates
may vary depending on the
size and nature of the PEG

conjugate.

Conclusion

PEGylated bisphosphonates represent a promising advancement in the treatment of bone
diseases. By leveraging the benefits of PEGylation, it is possible to improve the
pharmacokinetic profiles of these potent bone-targeting agents, potentially leading to enhanced
efficacy and reduced side effects. The methodologies outlined in this guide provide a
framework for the synthesis, characterization, and evaluation of novel PEGylated
bisphosphonate candidates. Further research is warranted to fully elucidate the structure-
activity relationships of these conjugates and to translate their potential into clinical applications
for a range of skeletal disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 15/18 Tech Support


https://www.researchgate.net/figure/Values-of-IC-50-for-inhibition-of-human-FPP-synthase-in-vitro-by-nitrogen-containing_tbl1_8380520
https://pmc.ncbi.nlm.nih.gov/articles/PMC3343387/
https://www.researchgate.net/figure/IC-50-Values-for-the-Inhibition-of-Recombinant-Human-Farnesyl-Diphosphate-Synthase-In_tbl1_229447131
https://pubmed.ncbi.nlm.nih.gov/10620343/
https://www.researchgate.net/figure/IC-50-Values-for-the-Inhibition-of-Recombinant-Human-Farnesyl-Diphosphate-Synthase-In_tbl1_229447131
https://www.researchgate.net/figure/IC-50-Values-for-the-Inhibition-of-Recombinant-Human-Farnesyl-Diphosphate-Synthase-In_tbl1_229447131
https://pubmed.ncbi.nlm.nih.gov/10620343/
https://pubmed.ncbi.nlm.nih.gov/10620343/
https://www.benchchem.com/product/b1679197?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nim.nih.gov]

2. Bisphosphonates for the treatment of patients with cancer | Czyzykowski | Oncology in
Clinical Practice [journals.viamedica.pl]

3. Current use of bisphosphonates in oncology. International Bone and Cancer Study Group
- PubMed [pubmed.ncbi.nim.nih.gov]

4. Alendronate is a specific, nanomolar inhibitor of farnesyl diphosphate synthase - PubMed
[pubmed.ncbi.nim.nih.gov]

5. Development of polyethylene glycol-conjugated alendronate, a novel nitrogen-containing
bisphosphonate derivative: evaluation of absorption, safety, and effects after intrapulmonary
administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Ibandronate: a clinical pharmacological and pharmacokinetic update - PubMed
[pubmed.ncbi.nim.nih.gov]

7. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation -
PMC [pmc.ncbi.nim.nih.gov]

8. Dendritic poly(ethylene glycol) bearing paclitaxel and alendronate for targeting bone
neoplasms - PubMed [pubmed.ncbi.nim.nih.gov]

9. Effects of bisphosphonate ligands and PEGylation on targeted delivery of gold
nanoparticles for contrast-enhanced radiographic detection of breast microcalcifications -
PubMed [pubmed.nchbi.nlm.nih.gov]

10. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts
[en.bio-protocol.org]

11. researchgate.net [researchgate.net]

12. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro -
PubMed [pubmed.nchbi.nlm.nih.gov]

13. pubs.acs.org [pubs.acs.org]

14. Bisphosphonates promote apoptosis in murine osteoclasts in vitro and in vivo - PubMed
[pubmed.ncbi.nim.nih.gov]

15. researchgate.net [researchgate.net]

16. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mstl
kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation
of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nim.nih.gov]

17. Dissociation of the pro-apoptotic effects of bisphosphonates on osteoclasts from their
anti-apoptotic effects on osteoblasts/osteocytes with novel analogs - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 16/18 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Ibandronate
https://journals.viamedica.pl/oncology_in_clinical_practice/article/view/OCP.2017.0040
https://journals.viamedica.pl/oncology_in_clinical_practice/article/view/OCP.2017.0040
https://pubmed.ncbi.nlm.nih.gov/9850035/
https://pubmed.ncbi.nlm.nih.gov/9850035/
https://pubmed.ncbi.nlm.nih.gov/10620343/
https://pubmed.ncbi.nlm.nih.gov/10620343/
https://pubmed.ncbi.nlm.nih.gov/21567410/
https://pubmed.ncbi.nlm.nih.gov/21567410/
https://pubmed.ncbi.nlm.nih.gov/21567410/
https://pubmed.ncbi.nlm.nih.gov/15317823/
https://pubmed.ncbi.nlm.nih.gov/15317823/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5682248/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5682248/
https://pubmed.ncbi.nlm.nih.gov/21608527/
https://pubmed.ncbi.nlm.nih.gov/21608527/
https://pubmed.ncbi.nlm.nih.gov/30316022/
https://pubmed.ncbi.nlm.nih.gov/30316022/
https://pubmed.ncbi.nlm.nih.gov/30316022/
https://en.bio-protocol.org/en/bpdetail?id=1836&type=0
https://en.bio-protocol.org/en/bpdetail?id=1836&type=0
https://www.researchgate.net/figure/Preparation-of-alendronate-functionalized-liposomes-Aln-Lipo-A-Synthesis-of_fig1_354116316
https://pubmed.ncbi.nlm.nih.gov/35786686/
https://pubmed.ncbi.nlm.nih.gov/35786686/
https://pubs.acs.org/doi/10.1021/mp800003u
https://pubmed.ncbi.nlm.nih.gov/8686503/
https://pubmed.ncbi.nlm.nih.gov/8686503/
https://www.researchgate.net/publication/342758587_Enhancement_of_Oral_Bioavailability_of_Ibandronate_Through_Gastroretentive_Raft_Forming_Drug_Delivery_System_In_Vitro_and_In_Vivo_Evaluation
https://pubmed.ncbi.nlm.nih.gov/10574973/
https://pubmed.ncbi.nlm.nih.gov/10574973/
https://pubmed.ncbi.nlm.nih.gov/10574973/
https://pubmed.ncbi.nlm.nih.gov/16627025/
https://pubmed.ncbi.nlm.nih.gov/16627025/
https://pubmed.ncbi.nlm.nih.gov/16627025/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

18. Visualization of bisphosphonate-induced caspase-3 activity in apoptotic osteoclasts in
vitro - PubMed [pubmed.ncbi.nim.nih.gov]

19. researchgate.net [researchgate.net]

20. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed
[pubmed.ncbi.nim.nih.gov]

21. geneglobe.giagen.com [geneglobe.giagen.com]
22. reference.medscape.com [reference.medscape.com]

23. Nanoparticles for the delivery of zoledronic acid to prostate cancer cells: A comparative
analysis through time lapse video-microscopy technique - PMC [pmc.ncbi.nlm.nih.gov]

24. Zoledronic Acid-containing Nanoparticles With Minimum Premature Release Show
Enhanced Activity Against Extraskeletal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

25. pubs.acs.org [pubs.acs.org]

26. Development of a bone-targeted pH-sensitive liposomal formulation containing
doxorubicin: physicochemical characterization, cytotoxicity, and biodistribution evaluation in a
mouse model of bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]

27. Peptide Engraftment on PEGylated Nanoliposomes for Bone Specific Delivery of PTH (1-
34) in Osteoporosis - PMC [pmc.ncbi.nim.nih.gov]

28. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts
[bio-protocol.org]

29. Video: A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In
Vitro [jove.com]

30. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro
[jove.com]

31. researchgate.net [researchgate.net]

32. Guidelines for assessment of bone microstructure in rodents using micro-computed
tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

33. Frontiers | Using Micro-CT Derived Bone Microarchitecture to Analyze Bone Stiffness - A
Case Study on Osteoporosis Rat Bone [frontiersin.org]

34. academic.oup.com [academic.oup.com]
35. actascientific.com [actascientific.com]

36. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 17 /18 Tech Support


https://pubmed.ncbi.nlm.nih.gov/11344045/
https://pubmed.ncbi.nlm.nih.gov/11344045/
https://www.researchgate.net/figure/The-apoptotic-effect-of-bisphosphonates-on-osteoclasts-depends-on-their-chemical_fig1_7940163
https://pubmed.ncbi.nlm.nih.gov/16356770/
https://pubmed.ncbi.nlm.nih.gov/16356770/
https://geneglobe.qiagen.com/us/knowledge/pathways/rank-signaling-in-osteoclasts
https://reference.medscape.com/drug/boniva-ibandronate-342871
https://pmc.ncbi.nlm.nih.gov/articles/PMC4623011/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4623011/
https://pubmed.ncbi.nlm.nih.gov/30689348/
https://pubmed.ncbi.nlm.nih.gov/30689348/
https://pubs.acs.org/doi/abs/10.1021/acsami.8b16588
https://pmc.ncbi.nlm.nih.gov/articles/PMC4984992/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4984992/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4984992/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9965365/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9965365/
https://bio-protocol.org/en/bpdetail?id=1836&type=0
https://bio-protocol.org/en/bpdetail?id=1836&type=0
https://www.jove.com/v/64016/a-simple-pit-assay-protocol-to-visualize-quantify-osteoclastic
https://www.jove.com/v/64016/a-simple-pit-assay-protocol-to-visualize-quantify-osteoclastic
https://www.jove.com/t/64016/a-simple-pit-assay-protocol-to-visualize-quantify-osteoclastic
https://www.jove.com/t/64016/a-simple-pit-assay-protocol-to-visualize-quantify-osteoclastic
https://www.researchgate.net/publication/44658956_Guidelines_for_assessment_of_bone_microstructure_in_rodents_using_micro-computed_tomography
https://pubmed.ncbi.nlm.nih.gov/20533309/
https://pubmed.ncbi.nlm.nih.gov/20533309/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2015.00080/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2015.00080/full
https://academic.oup.com/jbmr/article-abstract/25/7/1468/7600233
https://www.actascientific.com/ASDS/pdf/ASDS-04-0848.pdf
https://www.researchgate.net/figure/Values-of-IC-50-for-inhibition-of-human-FPP-synthase-in-vitro-by-nitrogen-containing_tbl1_8380520
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

« 37. Computational Insights into Binding of Bisphosphates to Farnesyl Pyrophosphate
Synthase - PMC [pmc.ncbi.nim.nih.gov]

» 38. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [An In-depth Technical Guide to PEGylated
Bisphosphonates in Pharmacology]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679197#introduction-to-pegylated-
bisphosphonates-in-pharmacology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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